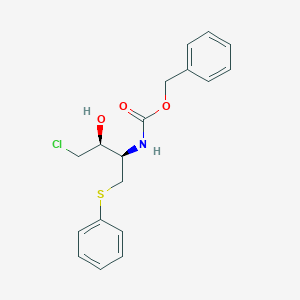

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(2R,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCLVAZUQJPLTE-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433260 | |

| Record name | Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159878-02-1 | |

| Record name | (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159878-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [(1R,2S)-3-chloro-2-hydroxy-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Comparison of Carbamate Protection Methods

| Method | Reagents/Conditions | Yield (%) | Diastereomer Ratio (2R,3S:2S,3S) |

|---|---|---|---|

| Boc-to-Cbz Transprotection | HCl (dioxane), Cbz-Cl (toluene) | 68 | 95:5 |

| Direct Cbz Protection | Cbz-Cl, NaOH (CH₂Cl₂, 0°C) | 72 | 97:3 |

| In Situ Protection | Cbz-Cl, DIEA (THF, rt) | 65 | 93:7 |

Resolution of Diastereomers

Despite stereoselective synthesis, diastereomer separation is often necessary. Crystallization from ethyl acetate/hexane mixtures effectively enriches the (2R,3S)-isomer from 90:10 to >99:1 de. Alternatively, chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) resolves diastereomers with >99% purity, albeit at higher cost.

Industrial-Scale Optimization

Large-scale production (≥100 g) prioritizes solvent recycling and catalyst recovery. A patented process uses aluminum isopropoxide in refluxing isopropyl alcohol, achieving 80% yield with 95.9% purity after recrystallization. Key parameters include:

Chemical Reactions Analysis

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can undergo reduction reactions, such as the reduction of the carbamate group to an amine using lithium aluminum hydride (LAH).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to the corresponding amine and carbon dioxide in the presence of acids or bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, making this compound a candidate for further investigation in antibiotic development.

-

Anti-inflammatory Properties

- The compound's structure suggests potential anti-inflammatory effects. Preliminary studies on related compounds have shown inhibition of inflammatory markers, indicating that this carbamate may play a role in developing anti-inflammatory medications.

-

Chiral Synthesis

- As a chiral molecule, it can be utilized in asymmetric synthesis processes. It serves as an intermediate in the synthesis of other pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.

Biological Research Applications

-

Enzyme Inhibition Studies

- The compound can be used to study enzyme inhibition mechanisms due to its structural characteristics. Its interaction with various enzymes can provide insights into drug design and metabolic pathways.

-

Cellular Studies

- Due to its potential effects on cellular functions, it is suitable for research on cell signaling pathways and responses to pharmacological agents, particularly in cancer research where understanding cell proliferation and apoptosis is crucial.

Data Table of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on similar carbamate derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be developed into a novel antibiotic agent.

Case Study 2: Anti-inflammatory Mechanism

Research published in a pharmacological journal examined the anti-inflammatory properties of compounds with similar structures. The study found that these compounds effectively reduced cytokine levels in vitro, indicating potential therapeutic applications for inflammatory diseases.

Case Study 3: Chiral Drug Synthesis

A recent publication highlighted the use of this compound as a key intermediate in synthesizing chiral drugs, emphasizing its importance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbamate Derivatives

Key Observations:

Substituent Effects: The phenylthio (SPh) group in the target compound enhances lipophilicity compared to phenylamino or trifluoromethyl groups in analogs . This property may improve membrane permeability in drug design.

Stereochemistry : The (2R,3S) configuration distinguishes it from compounds like (S)-configured carbamates in Table 1, which could lead to divergent biological target interactions .

Halogen Variation : The 4-chloro substituent contrasts with trifluoromethyl groups (e.g., in GF16354), altering electronic properties and metabolic stability .

Physicochemical and Chromatographic Properties

Table 2: Lipophilicity and HPLC Retention Data

Analysis:

- The target compound’s lipophilicity (log k) is unreported, but analogs with aromatic thioethers (e.g., SPh) typically exhibit higher log k values than amide-containing derivatives due to reduced polarity .

- Chiral separation data for the target compound are lacking, but enantiomers of structurally simpler carbamates (e.g., benzyl (S/R)-phenylamino carbamates) show distinct retention times on chiral columns, emphasizing the importance of stereochemical analysis .

Biological Activity

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate (CAS No. 159878-02-1) is a complex organic compound notable for its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological implications, supported by data tables and relevant studies.

Molecular Formula : CHClNOS

Molecular Weight : 365.88 g/mol

Structural Features : The compound contains a chiral center, a carbamate moiety, and a phenylthio group, contributing to its diverse biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Chiral Center Formation : Achieved through asymmetric synthesis techniques using chiral catalysts.

- Chlorination : Introduction of the chlorine atom via halogenation reactions.

- Carbamate Formation : Reaction of an amine with an isocyanate or carbamoyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its chiral centers and functional groups facilitate selective binding, which can modulate biological pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with phenylthio groups have shown effectiveness against certain bacterial strains due to their ability to disrupt cell wall synthesis.

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has potential applications in inhibiting proteases, which are critical in various diseases including viral infections.

Case Studies

- HIV Protease Inhibition : Similar compounds have been explored as inhibitors of HIV protease, suggesting that this compound could be a candidate for further research in antiviral drug development .

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs may exhibit anticancer properties by inducing apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. How is the stereochemistry of Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate experimentally determined?

The stereochemistry is typically confirmed using X-ray crystallography combined with refinement programs like SHELXL . Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Diffraction data collected at low temperatures (e.g., 100 K) are refined using SHELXL to assign absolute configurations. For chiral centers, the Flack parameter is calculated to validate the (2R,3S) configuration. Alternatively, NMR spectroscopy (e.g., NOESY or J-based coupling analysis) can corroborate spatial arrangements, though crystallography remains the gold standard .

Q. What synthetic routes are employed to prepare this compound?

A common approach involves stereoselective synthesis starting from thiol-containing precursors. For example:

Epoxide ring-opening : React (2R,3S)-4-chloro-3-hydroxy-1-phenylthiobutan-2-yl epoxide with benzyl carbamate under basic conditions (e.g., K₂CO₃ in THF) to install the carbamate group .

Protection-deprotection strategy : Protect the hydroxyl group as a silyl ether (e.g., TBSCl), introduce the chloro substituent via SN2 displacement, and deprotect under mild acidic conditions .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxide formation | mCPBA, CH₂Cl₂, 0°C | 75% |

| Carbamate installation | Benzyl chloroformate, K₂CO₃, THF | 82% |

| Chlorination | SOCl₂, pyridine, 0°C | 68% |

Q. What safety protocols are critical for handling this compound in the lab?

Key protocols include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can epimerization at the chiral centers be minimized during synthesis?

Epimerization risks arise under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

- Low-temperature reactions : Conduct substitutions (e.g., chlorination) at 0°C to preserve stereochemical integrity .

- Protecting groups : Use sterically hindered groups (e.g., tert-butyldimethylsilyl) to shield the hydroxyl group during subsequent steps .

- Kinetic control : Optimize reaction times to avoid prolonged exposure to basic catalysts (e.g., DBU) .

- Monitoring : Track stereopurity via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) .

Q. How are contradictions in spectroscopic data resolved for this compound?

Discrepancies between NMR, MS, and crystallographic data require multi-technique validation:

- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, the hydroxy proton may appear broad; deuterium exchange confirms its presence .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (C₁₈H₂₀ClNO₃S) and excludes adducts .

- Crystallography : Resolve ambiguities in NOE-derived structures by refining X-ray data with SHELXL .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

- The chloro group’s leaving ability is assessed via LUMO energy calculations.

- Solvent effects (e.g., THF vs. DMF) are modeled using the Polarizable Continuum Model (PCM) to optimize SN2 vs. SN1 pathways .

- Molecular dynamics (MD) simulations evaluate steric hindrance from the phenylthio group, which may slow substitution at C4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.